REACTION_CXSMILES
|
[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]2[C:13]([CH2:14][NH2:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:2]=1.N[C:18](N)=[O:19]>>[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[C:8]3[N:9]=[CH:10][CH:11]=[CH:12][C:13]=3[CH2:14][NH:15][C:18]2=[O:19])[CH:2]=1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)NC1=NC=CC=C1CN)C
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
further heated at 200° C for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
crude reaction product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with sufficient amounts of warm water
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Type
|
CUSTOM
|
Details
|
This product was purified by recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N1C(NCC2=C1N=CC=C2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |